molecular formula C20H19N7O2 B2717491 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 1172228-36-2

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide

Cat. No.: B2717491
CAS No.: 1172228-36-2
M. Wt: 389.419
InChI Key: ZPJSPBCLPXNAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C20H19N7O2 and its molecular weight is 389.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)cyclopropanecarboxamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C21H17N7O2
  • Molecular Weight : 431.47 g/mol
  • CAS Number : 1171939-97-1

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines.

Case Studies

  • Antitumor Activity Against MCF-7 Cell Line :
    • A study evaluated the anticancer effects of several pyrazolo[3,4-d]pyrimidine derivatives on the MCF-7 human breast adenocarcinoma cell line.
    • Compounds exhibited IC50 values ranging from 11 µM to 49 µM, indicating potent inhibitory activity. The most active derivative showed an IC50 value of 11 µM .
  • Inhibition of EGFR :
    • Another study focused on the synthesis and evaluation of new derivatives as epidermal growth factor receptor inhibitors (EGFRIs).
    • Compound 12b demonstrated an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M), highlighting its potential as a targeted therapy for non-small cell lung cancer .

The biological activity of this compound is primarily attributed to its ability to inhibit key signaling pathways involved in cancer proliferation and survival:

  • Cell Cycle Arrest : Research indicates that this compound can induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cells.
CompoundCell LineIC50 (µM)Mechanism
12bA5498.21EGFR Inhibition
12bHCT11619.56EGFR Inhibition
Active DerivativeMCF711Antitumor Activity

Structure Activity Relationship (SAR)

The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold significantly influence the biological activity:

  • Aromatic Substitution : The introduction of various substituents on the aromatic rings has been shown to enhance anticancer activity.
  • Functional Groups : The presence of specific functional groups (e.g., amino or nitro groups) can lead to increased potency against target cancer cell lines.

Properties

IUPAC Name

N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7O2/c1-11-3-7-14(8-4-11)26-17-15(10-21-26)19(29)24-20(23-17)27-16(9-12(2)25-27)22-18(28)13-5-6-13/h3-4,7-10,13H,5-6H2,1-2H3,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJSPBCLPXNAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.